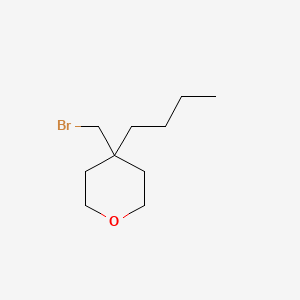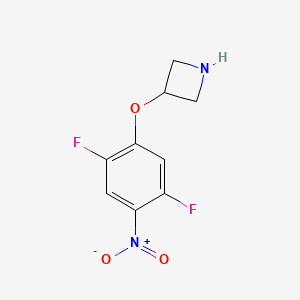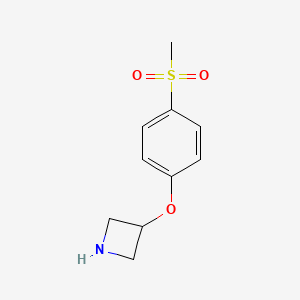![molecular formula C9H15NO2 B13523564 5-Aminobicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B13523564.png)
5-Aminobicyclo[3.2.1]octane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Aminobicyclo[32norbornane-1-carboxylic acid , is a bicyclic compound with a unique structure. It consists of a norbornane (bicyclo[2.2.2]octane) core with an additional carboxylic acid group attached to one of the carbon atoms. The compound’s rigid and compact structure makes it interesting for various applications.
Preparation Methods
Synthetic Routes::
Ring Opening of Norbornene Derivatives:
Hydrolysis of Norbornene-1-carboxylic Acid Esters:
Chemical Reactions Analysis
5-Aminobicyclo[3.2.1]octane-1-carboxylic acid undergoes various reactions:
Oxidation: It can be oxidized to form the corresponding carboxylic acid derivatives.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: The amino group can undergo substitution reactions.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, oxidation can be achieved using potassium permanganate, while reduction may involve catalytic hydrogenation.
Major Products: The major products depend on the specific reaction conditions and substituents present.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis due to its unique structure.
Biology: Investigated for potential biological activities.
Medicine: Explored for drug development.
Industry: Employed in the synthesis of specialty chemicals.
Mechanism of Action
The exact mechanism of action for 5-aminobicyclo[3.2.1]octane-1-carboxylic acid varies based on its application. It may interact with specific molecular targets or participate in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds: Other bicyclic compounds, such as 1-aminobicyclo[2.2.2]octane, share structural similarities.
Uniqueness: The rigid norbornane framework and the carboxylic acid group distinguish it from related compounds.
Properties
Molecular Formula |
C9H15NO2 |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
5-aminobicyclo[3.2.1]octane-1-carboxylic acid |
InChI |
InChI=1S/C9H15NO2/c10-9-3-1-2-8(6-9,4-5-9)7(11)12/h1-6,10H2,(H,11,12) |
InChI Key |
ASUMDJCVXXRSEF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC(C1)(C2)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-Fluoro-5-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B13523491.png)
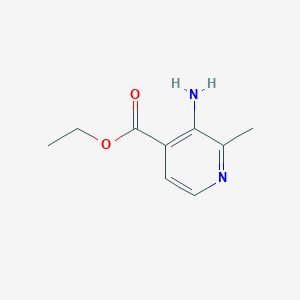
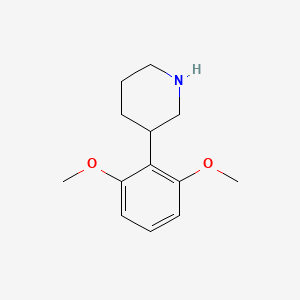
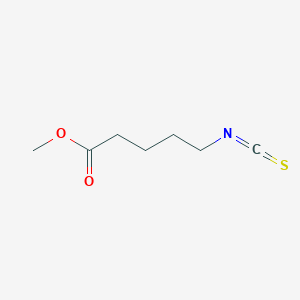
![6-Chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine hydrochloride](/img/structure/B13523524.png)



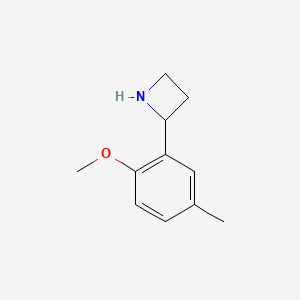
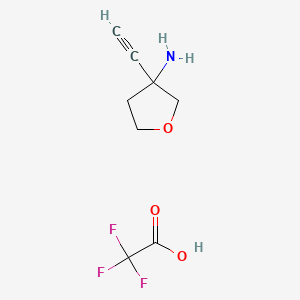
![8-Bromo-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13523566.png)
